Methyl 2-fluoro-3-oxopentanoate
Overview
Description
Methyl 2-fluoro-3-oxopentanoate is a synthetic organic compound with the molecular formula C6H9FO3. It is a colorless liquid known for its applications in various chemical processes. This compound is characterized by the presence of fluorine and carbonyl functional groups, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Mode of Action
Methyl 2-fluoro-3-oxopentanoate is produced through the fluorination of MOP . The fluorination process involves the use of difluorobis(fluoroxy)methane (BDM) as a fluorinating agent . This process results in the selective monofluorination of MOP, yielding this compound with high conversion and selectivity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known that the fluorination process is sensitive to the reaction environment . For instance, the fluorination of MOP with BDM provides this compound with 100% conversion and 95% selectivity in anhydrous HF . In mixtures of hf and methanol, fluorination conversions and selectivity are markedly lower .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-3-oxopentanoate can be synthesized through the selective fluorination of methyl 3-oxopentanoate. One method involves the use of difluorobis(fluoroxy)methane (BDM) in anhydrous hydrogen fluoride (HF) at low temperatures (around -20°C). This process provides high conversion and selectivity, yielding this compound with minimal byproducts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Cyclocondensation Reactions: It can participate in cyclocondensation reactions with α-fluoro ketones and α-fluoro-α,β-unsaturated ketones to form fluorophenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Cyclocondensation Reactions: Catalysts such as Lewis acids are employed to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Cyclocondensation Reactions: Fluorophenol derivatives are the primary products.
Scientific Research Applications
Methyl 2-fluoro-3-oxopentanoate is utilized in a variety of scientific research applications, including:
Organic Synthesis: It serves as a starting material for the synthesis of complex organic molecules.
Catalysis: It is used as a catalyst in various reaction processes.
Biochemical Studies: It acts as a reagent in biochemical and physiological studies, particularly in the study of enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxopentanoate: A precursor in the synthesis of methyl 2-fluoro-3-oxopentanoate.
2-Fluoro-3-oxovalerianic acid methyl ester: Another fluorinated compound with similar reactivity.
Methyl 2-fluoro-3-oxovalerate: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in cyclocondensation reactions to form fluorophenol derivatives sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-fluoro-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHSDROMAJDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436843 | |
Record name | METHYL 2-FLUORO-3-OXOPENTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180287-02-9 | |
Record name | Pentanoic acid, 2-fluoro-3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180287-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 2-FLUORO-3-OXOPENTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-fluoro-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.251.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.